![molecular formula C7H11BrO B13480959 rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure.
Cycloaddition Reactions: The oxabicyclo framework allows for further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxabicyclo compounds, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.
Material Science: Its properties can be exploited in the design of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The bromine atom and oxabicyclo framework allow it to participate in specific binding interactions and chemical reactions. These interactions can modulate biological pathways, making it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane: Similar in structure but with an iodine atom instead of bromine.
rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octane: Contains a chlorine atom, offering different reactivity and applications.
Uniqueness
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further modified through various chemical reactions.
Propriétés
Formule moléculaire |
C7H11BrO |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2/t5-,6-,7-/m1/s1 |
Clé InChI |
XWJGCNVUSVPYMU-FSDSQADBSA-N |
SMILES isomérique |
C1C[C@H]([C@H]2C[C@@H]1CO2)Br |
SMILES canonique |
C1CC(C2CC1CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



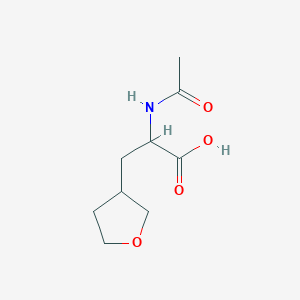
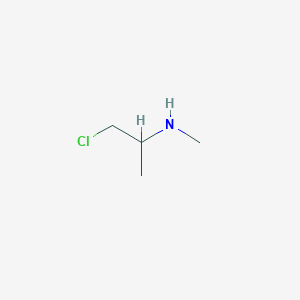
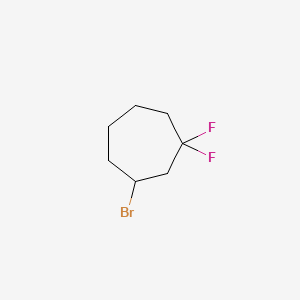
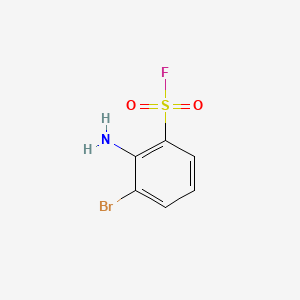
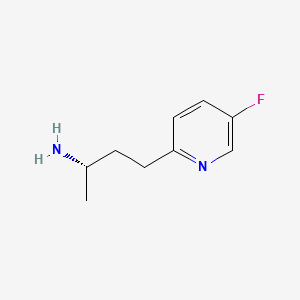
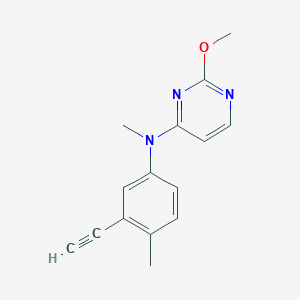
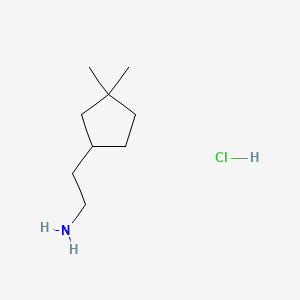
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
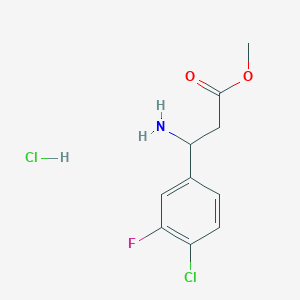
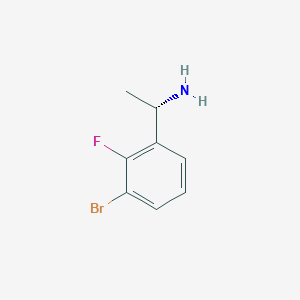
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)

![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
